3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Overview
Description
4H-Dithieno[3,2-b:2’,3’-d]pyrrole is a heterocyclic compound that has gained significant attention in the field of organic electronics and materials science. This compound is characterized by its fused thiophene rings and a pyrrole core, which contribute to its unique electronic properties. The structure of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole allows for excellent π-conjugation, making it a valuable building block for various applications, including organic photovoltaics, organic light-emitting diodes, and field-effect transistors .
Mechanism of Action
Target of Action
4H-Dithieno[3,2-b:2’,3’-d]pyrrole, often referred to as DTP, is primarily targeted in the field of organic semiconductors . It is a key building block in the synthesis of donor-acceptor molecules, which are crucial in various organic technologies . The primary role of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole is to serve as an electron-rich unit, providing better π-conjugation across fused thiophene rings .
Mode of Action
The mode of action of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole involves its interaction with other components in a semiconductor. The compound’s electron-rich nature allows it to donate electrons effectively, contributing to the overall conductivity of the material . Changing the relative positions of the sulphurs in DTPs leads to cross-conjugated iso-DTPs with decreased HOMO and increased LUMO energy levels in the monomers and stabilized frontier molecular orbitals in the polymers .
Biochemical Pathways
The biochemical pathways affected by 4H-Dithieno[3,2-b:2’,3’-d]pyrrole are primarily related to the synthesis and function of organic semiconductors . The compound’s electron-donating ability enhances the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of organic solar cells .
Pharmacokinetics
The compound’s electron-rich nature and effective π-conjugation contribute to the overall performance and efficiency of the semiconductor .
Result of Action
The result of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole’s action is the enhanced performance of organic semiconductors. By donating electrons and providing better π-conjugation, the compound improves the efficiency of organic solar cells . It also contributes to the stability of the semiconductor, as evidenced by the long-term aging test of a device based on a DTP derivative .
Action Environment
The action of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole can be influenced by environmental factors. For instance, the compound’s performance in organic semiconductors can be affected by humidity . Devices based on dtp derivatives have shown good stability even after two months of aging under controlled (20%) humidity in the dark .
Preparation Methods
The synthesis of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole typically involves the Buchwald-Hartwig amination reaction. This method uses 3,3’-dibromo-2,2’-bithiophene and an amine, such as pent-4-yn-1-amine, under palladium catalysis to form the desired product . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, like toluene, at elevated temperatures. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4H-Dithieno[3,2-b:2’,3’-d]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents such as sodium borohydride . The compound can also participate in click chemistry reactions, such as Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives . Major products formed from these reactions include functionalized derivatives that can be further polymerized to create conductive polymers .
Scientific Research Applications
4H-Dithieno[3,2-b:2’,3’-d]pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for conjugated polymers that exhibit excellent electronic properties . In biology, its derivatives are explored for their potential use in biosensors and bioelectronics . In medicine, research is ongoing to investigate its potential as a drug delivery system due to its ability to form stable conjugates with various biomolecules . Industrial applications include its use in organic photovoltaics, where it serves as a hole transport material, and in organic light-emitting diodes for improved efficiency and stability .
Comparison with Similar Compounds
4H-Dithieno[3,2-b:2’,3’-d]pyrrole is often compared with other similar compounds, such as dithieno[3,2-b:2’,3’-d]thiophene and dithieno[3,2-b:2’,3’-d]furan . These compounds share a similar fused ring structure but differ in the heteroatom present in the core. The uniqueness of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole lies in its pyrrole core, which provides distinct electronic properties and higher stability compared to its thiophene and furan analogs . This makes it a preferred choice for applications requiring robust and efficient charge transport materials .
Properties
IUPAC Name |
3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NS2/c1-3-10-7-5(1)9-6-2-4-11-8(6)7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSAGAKIMFPMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC3=C2SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519613 | |
Record name | 4H-Bisthieno[3,2-b:2',3'-d]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88537-32-0 | |
Record name | 4H-Bisthieno[3,2-b:2',3'-d]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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